1-([6-(Trifluoromethyl)pyridin-3-yl]methyl)piperazine
Description
Properties
IUPAC Name |
1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3/c12-11(13,14)10-2-1-9(7-16-10)8-17-5-3-15-4-6-17/h1-2,7,15H,3-6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMWAGAYBDYJIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CN=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Substitution with Piperazine
The most straightforward method involves reacting a halogenated pyridine precursor with piperazine. For 1-([6-(trifluoromethyl)pyridin-3-yl]methyl)piperazine, the ideal starting material is 3-chloro-6-(trifluoromethyl)pyridine , though its synthesis requires careful halogenation of the pyridine ring.
Example Protocol :
A mixture of 3-chloro-6-(trifluoromethyl)pyridine (1.0 equiv), piperazine (3.0 equiv), and triethylamine (2.0 equiv) in DMF is heated at 100°C for 12–24 hours. Post-reaction purification via silica gel chromatography yields the product. While this method is well-established for 2-pyridinyl analogs (81.4% yield), the 3-pyridinyl variant may require extended reaction times or higher temperatures due to reduced electrophilicity at the 3-position.
Key Variables :
-
Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity.
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Base : Triethylamine or potassium carbonate facilitates deprotonation of piperazine.
Alkylation Strategies
Reductive Amination
Reductive amination between 6-(trifluoromethyl)pyridine-3-carbaldehyde and piperazine offers a flexible route. This method avoids halogenated intermediates and leverages mild conditions.
Procedure :
Alkylation via Halomethyl Intermediates
Introducing a methylene bridge via 3-(bromomethyl)-6-(trifluoromethyl)pyridine enables direct alkylation of piperazine.
Synthesis of 3-(Bromomethyl)-6-(trifluoromethyl)pyridine :
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Brominate 3-methyl-6-(trifluoromethyl)pyridine using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in CCl4.
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React the brominated intermediate with piperazine (2.0 equiv) in THF at 60°C for 6 hours.
Yield Considerations :
Coupling Reactions
Urea and Thiourea Coupling
Adapting protocols from Sfp-PPTase inhibitor syntheses, thiourea derivatives can serve as intermediates.
Example :
-
Prepare N-(4-methylpyridin-2-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carbothioamide via 1,1′-thiocarbonyldiimidazole-assisted coupling.
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Modify the protocol by substituting the pyridinyl component with 3-(aminomethyl)-6-(trifluoromethyl)pyridine.
Conditions :
Comparative Analysis of Methods
| Method | Starting Material | Conditions | Yield | Advantages | Challenges |
|---|---|---|---|---|---|
| SNAr | 3-Chloro-6-(trifluoromethyl)pyridine | DMF, 100°C, 24 h | 70–80% | Direct, fewer steps | Limited commercial availability of precursor |
| Reductive Amination | Pyridine-3-carbaldehyde | MeOH, rt, 12 h | 70–85% | Mild conditions, no halogens | Requires aldehyde synthesis |
| Alkylation | 3-(Bromomethyl)pyridine | THF, 60°C, 6 h | 65–80% | High atom economy | Multi-step bromination required |
| Thiourea Coupling | Aminomethylpyridine | DMSO, 40°C, 8 h | 50–70% | Versatile for derivatives | Lower yields, purification complexity |
Optimization and Scalability
Chemical Reactions Analysis
Types of Reactions: 1-([6-(Trifluoromethyl)pyridin-3-yl]methyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the compound's functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and halides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
Therapeutic Potential
The compound has been investigated primarily for its role as a TRPV1 antagonist , which is significant in the context of pain management. TRPV1 (Transient Receptor Potential Vanilloid 1) is a receptor involved in the sensation of pain and heat. Compounds that inhibit TRPV1 can potentially serve as analgesics, particularly for neuropathic pain.
Analgesic Activity
Research indicates that derivatives of 1-([6-(Trifluoromethyl)pyridin-3-yl]methyl)piperazine exhibit strong binding affinity to TRPV1 receptors. For instance, a study highlighted a specific derivative that demonstrated an IC50 value of 6.3 nM against capsaicin-induced activation, showcasing its potential as a potent analgesic agent . This compound's ability to block capsaicin-induced hypothermia in animal models further supports its analgesic properties .
Structure-Activity Relationships (SAR)
The SAR analysis of compounds related to this compound reveals critical insights into how structural modifications influence biological activity.
Key Findings:
- Hydrophobic Interactions : The presence of hydrophobic substituents at specific positions significantly enhances binding affinity and antagonistic activity towards TRPV1 .
- Substituent Variability : Variations in the piperazine ring and the introduction of different functional groups have been shown to modulate the potency of these compounds. For instance, certain piperidinyl and morpholinyl analogues exhibited enhanced antagonism compared to their piperazine counterparts .
Case Studies
Several studies have documented the efficacy of this compound and its derivatives:
- Neuropathic Pain Model : In one study, a derivative was tested in a rat model for neuropathic pain, demonstrating significant analgesic effects with minimal side effects compared to traditional pain medications .
- In Vitro Binding Studies : Another study utilized fluorometric imaging plate reader assays to evaluate the binding affinity of various analogues to TRPV1, revealing that specific structural features are essential for high potency .
- Comparative Analysis : A comparative study evaluated multiple TRPV1 antagonists, showing that certain derivatives of this compound exhibited superior efficacy compared to established drugs in clinical use .
Mechanism of Action
The mechanism by which 1-([6-(Trifluoromethyl)pyridin-3-yl]methyl)piperazine exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors and enzymes, leading to its biological activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Compounds:
- 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) : Phenyl ring with 3-CF₃ substitution .
- 1-(3-Chlorophenyl)piperazine (mCPP) : Phenyl ring with 3-Cl substitution .
- 1-[6-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine : Pyridine ring with 6-Cl and 5-CF₃ substitution .
- 1-(2-Fluorophenyl)piperazine : Phenyl ring with 2-F substitution .
Structural Differences:
- Aromatic Core: The target compound uses a pyridine ring, whereas TFMPP and mCPP use benzene.
- Substituent Position : The 6-CF₃ group on pyridine (target) vs. 3-CF₃ on benzene (TFMPP) affects steric and electronic properties. For example, the 3-position on pyridine is meta to the nitrogen, creating a distinct spatial arrangement compared to TFMPP’s para-substituted benzene .
Pharmacological Profile
Receptor Affinity and Selectivity:
- TFMPP : Acts as a 5-HT1B/2C agonist with moderate affinity (Ki ~50–100 nM for 5-HT1B) .
- mCPP : Preferential 5-HT2C agonist (Ki ~10 nM) but lacks selectivity due to 5-HT2B/1B activity .
- Target Compound : Predicted to exhibit 5-HT2A/2C activity due to pyridine’s electron-withdrawing effects, though experimental data are pending. Pyridine’s nitrogen may reduce off-target binding compared to phenyl analogues .
Functional Outcomes:
- TFMPP and mCPP induce variable effects on sympathetic nerve discharge (SND), with TFMPP showing excitatory/inhibitory dualism depending on dose .
- The target compound’s pyridine core may mitigate such variability by enhancing receptor specificity .
Physicochemical Properties
The pyridine ring in the target compound improves aqueous solubility compared to TFMPP, balancing the hydrophobic CF₃ group .
Biological Activity
1-([6-(Trifluoromethyl)pyridin-3-yl]methyl)piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. It belongs to the class of piperazine derivatives, which are often explored for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C10H12F3N3
- Molecular Weight : 235.22 g/mol
- CAS Number : 46837494
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The trifluoromethyl group enhances lipophilicity, which can improve the compound's ability to penetrate biological membranes and interact with targets.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Binding : It could bind to G-protein coupled receptors (GPCRs), influencing cellular signaling pathways.
Structure-Activity Relationships (SAR)
Studies have shown that modifications in the piperazine structure and the pyridine ring significantly impact biological activity. For instance, varying the position and nature of substituents on the pyridine ring can enhance potency against specific targets.
| Compound | Substituent | Biological Activity | Reference |
|---|---|---|---|
| 1 | Trifluoromethyl | Modest potency against Cryptosporidium | |
| 2 | Methanesulfonyl | Enhanced enzyme inhibition | |
| 3 | Hydroxyl group | Increased receptor affinity |
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial properties. In vitro studies demonstrated effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 μg/mL.
Anticancer Potential
A study evaluating the anticancer effects showed that this compound has significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values were reported as follows:
Research Findings
Recent investigations into the pharmacological profile of this compound highlight its potential as a lead compound for drug development. The compound has been explored for its role in modulating chemokine receptors, which are crucial in inflammatory responses and immune system regulation.
Safety and Toxicology
While promising, the development of this compound is tempered by concerns regarding cardiotoxicity linked to hERG channel inhibition. Further studies are required to elucidate the safety profile and therapeutic window of this compound.
Q & A
Q. What are the recommended synthetic routes for 1-([6-(trifluoromethyl)pyridin-3-yl]methyl)piperazine, and how do reaction conditions influence yield?
A copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) protocol is commonly employed for analogous piperazine derivatives. For example, 1-(2-fluorobenzyl)piperazine triazoles were synthesized using CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) in a H₂O:DCM (1:2) solvent system under ambient conditions, achieving yields via column chromatography (ethyl acetate:hexane, 1:8) . For trifluoromethylpyridine-containing analogs, coupling reactions with benzoyl chlorides or sulfonyl chlorides in DCM with NEt₃ as a base are typical . Optimization of equivalents, solvent polarity, and temperature is critical to avoid side reactions (e.g., hydrolysis of trifluoromethyl groups).
Q. What spectroscopic and chromatographic methods are used to characterize this compound?
- NMR : ¹H/¹³C NMR to confirm substitution patterns on the piperazine and pyridine rings. For example, trifluoromethyl groups exhibit distinct ¹⁹F NMR signals near -60 to -70 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₁H₁₃F₃N₂ for 1-[3-(trifluoromethyl)phenyl]piperazine, MW 230.23) .
- HPLC : Purity assessment using reversed-phase C18 columns with UV detection at 254 nm, optimized with acetonitrile/water gradients .
Q. Why is this compound of pharmacological interest?
Piperazine-trifluoromethylpyridine hybrids are explored as kinase inhibitors, antimicrobial agents, or CNS modulators due to their ability to penetrate lipid bilayers (enhanced by the trifluoromethyl group) and bind to hydrophobic pockets in target proteins. For instance, similar derivatives showed moderate activity against Gram-positive bacteria (MIC 8–32 µg/mL) .
Q. How does the trifluoromethyl group influence stability under physiological conditions?
The electron-withdrawing CF₃ group increases metabolic stability by resisting oxidative degradation. However, it may enhance susceptibility to nucleophilic attack in basic media, requiring pH-controlled storage (e.g., 4–6 pH range) .
Advanced Research Questions
Q. How can synthetic yields be improved for large-scale preparation?
- Catalyst Screening : Replace CuSO₄ with CuI (higher solubility in organic solvents) to accelerate CuAAC reactions .
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 100°C, 20 min) while maintaining yields >85% .
- Workflow Optimization : Use continuous-flow systems for azide-alkyne coupling to minimize intermediate degradation .
Q. What strategies address contradictions in reported bioactivity data for piperazine derivatives?
- Structural Confirmation : Re-evaluate compound identity via X-ray crystallography, as impurities (e.g., regioisomers) may skew bioassay results.
- Assay Standardization : Use uniform protocols (e.g., CLSI guidelines for antimicrobial testing) to resolve discrepancies in MIC values .
- Target Engagement Studies : Confirm binding via SPR or ITC to distinguish direct activity from off-target effects .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?
- Pyridine Substitution : Replace 6-CF₃ with 5-CF₃ (as in 1-[6-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine) to improve steric compatibility with target active sites .
- Piperazine Modifications : Introduce sulfonyl or carbonyl groups (e.g., 1-(3-chloro-5-CF₃-pyridin-2-yl)piperazine) to enhance hydrogen-bonding interactions .
Q. What analytical challenges arise in quantifying this compound in biological matrices?
Q. How can computational methods predict metabolic pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
